molecular formula C22H30N6O2 B2519344 7-isopentyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 377053-81-1

7-isopentyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2519344
CAS No.: 377053-81-1
M. Wt: 410.522
InChI Key: UQKPBHRRVKOGFY-UHFFFAOYSA-N
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Description

7-isopentyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. This compound is characterized by its complex structure, which includes a purine core substituted with isopentyl, dimethyl, and phenylpiperazinyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-isopentyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Purine Core: Starting from a suitable purine precursor, such as 1,3-dimethylxanthine, the core structure is prepared through alkylation reactions.

    Introduction of the Isopentyl Group: The isopentyl group is introduced via a Friedel-Crafts alkylation reaction using isopentyl chloride and an appropriate Lewis acid catalyst.

    Attachment of the Phenylpiperazinyl Group: The phenylpiperazinyl moiety is attached through a nucleophilic substitution reaction, where 4-phenylpiperazine reacts with a halogenated intermediate of the purine core.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

7-isopentyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially modifying the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the reactive sites of the purine core or the phenylpiperazinyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could lead to the formation of amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule to study the reactivity and properties of substituted purines. It helps in understanding the effects of various substituents on the chemical behavior of purines.

Biology

Biologically, 7-isopentyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets such as enzymes and receptors.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 7-isopentyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound could inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: The purine core suggests potential interactions with nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant with a similar purine structure.

    Theophylline: 1,3-dimethylxanthine, used in respiratory diseases for its bronchodilator effects.

    Theobromine: 3,7-dimethylxanthine, found in chocolate and known for its mild stimulant properties.

Uniqueness

Compared to these similar compounds, 7-isopentyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which may confer distinct biological activities and chemical properties. The presence of the phenylpiperazinyl group, in particular, suggests potential interactions with a broader range of biological targets, making it a compound of significant interest in research.

Properties

IUPAC Name

1,3-dimethyl-7-(3-methylbutyl)-8-(4-phenylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2/c1-16(2)10-11-28-18-19(24(3)22(30)25(4)20(18)29)23-21(28)27-14-12-26(13-15-27)17-8-6-5-7-9-17/h5-9,16H,10-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKPBHRRVKOGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1N3CCN(CC3)C4=CC=CC=C4)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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